Cas no 1256808-08-8 (2(1H)-Pyridinone, 3-amino-6-chloro-)

3-Amino-6-chloro-2(1H)-pyridinone is a heterocyclic compound featuring both amino and chloro functional groups on a pyridinone scaffold. This structure imparts versatility in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of reactive sites at the 3-amino and 6-chloro positions allows for selective functionalization, making it a valuable intermediate for constructing complex molecules. Its stability under standard conditions ensures ease of handling and storage. The compound’s balanced reactivity profile enables its use in nucleophilic substitution, condensation, and cyclization reactions. Researchers value it for its potential in developing bioactive compounds, including kinase inhibitors and antimicrobial agents. Its consistent purity and well-documented properties further enhance its utility in industrial and academic settings.
2(1H)-Pyridinone, 3-amino-6-chloro- structure
1256808-08-8 structure
商品名:2(1H)-Pyridinone, 3-amino-6-chloro-
CAS番号:1256808-08-8
MF:C5H5ClN2O
メガワット:144.55899977684
MDL:MFCD18257795
CID:4803522

2(1H)-Pyridinone, 3-amino-6-chloro- 化学的及び物理的性質

名前と識別子

    • 3-Amino-6-chloro-1H-pyridin-2-one
    • 3-amino-6-chloropyridin-2-ol
    • 2(1H)-Pyridinone, 3-amino-6-chloro-
    • 3-Amino-6-chloro-2-hydroxypyridine
    • MDL: MFCD18257795
    • インチ: 1S/C5H5ClN2O/c6-4-2-1-3(7)5(9)8-4/h1-2H,7H2,(H,8,9)
    • InChIKey: KNJYECMOFGBQTE-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C(N1)=O)N

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 207
  • トポロジー分子極性表面積: 55.1
  • 疎水性パラメータ計算基準値(XlogP): 0.6

2(1H)-Pyridinone, 3-amino-6-chloro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D376065-25g
3-amino-6-chloropyridin-2-ol
1256808-08-8 97%
25g
$2500 2023-09-03
eNovation Chemicals LLC
D376065-1g
3-amino-6-chloropyridin-2-ol
1256808-08-8 97%
1g
$600 2023-09-03
Enamine
EN300-379668-0.1g
3-amino-6-chloropyridin-2-ol
1256808-08-8
0.1g
$980.0 2023-06-04
Alichem
A029016007-250mg
3-Amino-6-chloro-2-hydroxypyridine
1256808-08-8 95%
250mg
$989.80 2023-09-03
Alichem
A029016007-1g
3-Amino-6-chloro-2-hydroxypyridine
1256808-08-8 95%
1g
$3010.80 2023-09-03
Enamine
EN300-379668-1.0g
3-amino-6-chloropyridin-2-ol
1256808-08-8
1g
$1113.0 2023-06-04
Enamine
EN300-379668-10.0g
3-amino-6-chloropyridin-2-ol
1256808-08-8
10g
$4791.0 2023-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1441162-1g
3-Amino-6-chloropyridin-2(1H)-one
1256808-08-8 95%
1g
¥3670.00 2024-08-09
Enamine
EN300-379668-0.5g
3-amino-6-chloropyridin-2-ol
1256808-08-8
0.5g
$1069.0 2023-06-04
Enamine
EN300-379668-2.5g
3-amino-6-chloropyridin-2-ol
1256808-08-8
2.5g
$2185.0 2023-06-04

2(1H)-Pyridinone, 3-amino-6-chloro- 関連文献

2(1H)-Pyridinone, 3-amino-6-chloro-に関する追加情報

Introduction to 2(1H)-Pyridinone, 3-amino-6-chloro (CAS No. 1256808-08-8)

2(1H)-Pyridinone, 3-amino-6-chloro, identified by its Chemical Abstracts Service (CAS) number 1256808-08-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the pyridinone class, characterized by a nitrogen-containing pyridine ring fused with a carbonyl group. The presence of both amino and chloro substituents on the pyridine ring endows it with unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structural features of 2(1H)-Pyridinone, 3-amino-6-chloro make it a versatile scaffold for drug discovery. The amino group at the 3-position and the chloro group at the 6-position provide multiple sites for further functionalization, enabling chemists to design and develop novel compounds with tailored pharmacological activities. This compound has garnered attention in recent years due to its potential applications in the treatment of various diseases, including infectious disorders and inflammatory conditions.

In recent years, there has been a growing interest in exploring the pharmacological properties of 2(1H)-Pyridinone, 3-amino-6-chloro. Researchers have been investigating its role as a precursor in the synthesis of antimicrobial agents. The structural motif of this compound is reminiscent of several known antibiotics, suggesting that it could be modified to produce new drugs effective against resistant bacterial strains. Preliminary studies have demonstrated that derivatives of this compound exhibit promising activity against Gram-positive bacteria, making them a promising candidate for further development.

Additionally, 2(1H)-Pyridinone, 3-amino-6-chloro has shown potential in the field of anti-inflammatory drug development. The pyridinone core is known to interact with various biological targets involved in inflammation pathways. By leveraging the reactivity of the amino and chloro groups, researchers have synthesized analogs that modulate inflammatory responses. These studies indicate that 2(1H)-Pyridinone, 3-amino-6-chloro could serve as a lead compound for developing novel anti-inflammatory therapies.

The synthesis of 2(1H)-Pyridinone, 3-amino-6-chloro involves multi-step organic reactions that highlight its synthetic utility. One common synthetic route involves the condensation of an appropriate amino acid derivative with a chlorinated pyridine precursor under controlled conditions. This process often requires careful optimization to ensure high yield and purity. Advances in catalytic methods have further improved the efficiency of these synthetic pathways, making 2(1H)-Pyridinone, 3-amino-6-chloro more accessible for industrial-scale production.

The chemical reactivity of 2(1H)-Pyridinone, 3-amino-6-chloro is another area of active research. The amino group can participate in various reactions such as acylation, alkylation, and coupling reactions with other heterocycles. Similarly, the chloro group can undergo nucleophilic substitution reactions to introduce new functional groups. These transformations allow for the creation of diverse derivatives with enhanced biological activity. For instance, replacing the chloro group with a hydroxyl or methoxy group can alter the pharmacokinetic properties of the compound.

In conclusion, 2(1H)-Pyridinone, 3-amino-6-chloro (CAS No. 1256808-08-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an excellent scaffold for developing new drugs targeting various diseases. Ongoing studies continue to uncover its pharmacological properties and synthetic applications, reinforcing its importance in medicinal chemistry.

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